Deamino-alpha-neuraminic acid
Description
Historical Context and Nomenclature of KDN
The story of Deamino-alpha-neuraminic acid (KDN) begins in 1986 when it was first identified by a group of researchers. nih.gov Initially discovered in the polysialoglycoprotein of rainbow trout eggs, it was identified as an unusual deaminated form of neuraminic acid. researchgate.netmedchemexpress.com The name "neuraminic acid" itself was coined in 1941 by the German scientist E. Klenk, referencing the brain lipids from which it was originally derived. wikipedia.org
The nomenclature of KDN is 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid. nih.govresearchgate.net At the time of its discovery, the term "sialic acid" was largely synonymous with N-acylneuraminic acids, leading to some debate about whether this deaminated variant truly belonged to the sialic acid family. nih.gov However, over two decades of research have firmly established KDN's position as a distinct and important member. nih.gov
This compound as a Distinct Member of the Sialic Acid Family
Sialic acids are a diverse family of over 50 structurally distinct acidic monosaccharides. nih.gov They are characterized by a nine-carbon backbone. nih.gov The most common and well-studied members of this family are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). researchgate.net KDN is distinguished from these more prevalent sialic acids by the absence of an acyl group at the C-5 position, which is instead occupied by a hydroxyl group. researchgate.net This seemingly small structural difference has significant implications for its biological function.
KDN is found in a wide array of living organisms, from bacteria to vertebrates, much like Neu5Ac. nih.gov However, its abundance is notably higher in lower vertebrates. nih.govresearchgate.net It is present in various glycoconjugates, including glycoproteins, glycolipids, and capsular polysaccharides. nih.govresearchgate.net Research has shown that KDN can be linked to glycan structures in all the same ways as Neu5Ac, including alpha-2,3, alpha-2,4, alpha-2,6, and alpha-2,8 linkages. nih.govengineering.org.cn
The biosynthesis of KDN is also distinct. It is synthesized de novo from mannose, which is then activated to CMP-KDN before being transferred to an acceptor sugar residue. nih.gov While some enzymes in this pathway show a preference for KDN, many others favor Neu5Ac. nih.gov
Fundamental Roles of Sialic Acids in Biological Systems
Sialic acids, including KDN, are typically found at the outermost ends of glycan chains on cell surfaces and secreted molecules. tandfonline.commdpi.com This terminal position, combined with their negative charge and hydrophilicity, makes them crucial players in a vast array of biological phenomena. nih.govmdpi.comnih.gov
Their functions are multifaceted and include:
Cell-Cell Interactions and Communication: Sialic acids are integral to cell-cell recognition, adhesion, and signaling. mdpi.comnih.gov The negative charge they impart can cause repulsion between cells, a mechanism that is important in processes like preventing the aggregation of red blood cells. nih.govnih.gov
Immune System Modulation: The immune system utilizes sialic acids to differentiate between "self" and "non-self." nih.gov Pathogens can sometimes mimic host sialic acids to evade the immune response. nih.gov Alterations in sialic acid patterns are also a hallmark of cancer, helping tumor cells to evade immune detection and metastasize. tandfonline.commdpi.com
Developmental Processes: These sugars are critical for the development of the nervous system, influencing neuronal cell function. nih.gov Elevated levels of KDN have been observed in fetal human red blood cells compared to adult ones. nih.gov
Pathogen Recognition: Sialic acids can act as receptors for various pathogens, including viruses and bacteria, and toxins, facilitating infection. nih.gov Interestingly, KDN's resistance to many sialidases—enzymes that cleave sialic acids—may offer a protective advantage against certain pathogens. boku.ac.at
Structure
2D Structure
3D Structure
Properties
CAS No. |
144383-50-6 |
|---|---|
Molecular Formula |
C9H16O9 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
InChI Key |
CLRLHXKNIYJWAW-LSRLBZCKSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Other CAS No. |
144383-50-6 |
Synonyms |
poly(oligo)(3-deoxyglycero-galacto-nonulosonate) poly(oligo)KDN |
Origin of Product |
United States |
Biological Occurrence and Distribution of Deamino Alpha Neuraminic Acid
Phylogenetic and Species-Specific Distribution Patterns
The occurrence of KDN varies significantly across different species and phylogenetic groups, highlighting its diverse evolutionary history and potential functions.
Abundant Occurrence in Lower Vertebrates and Aquatic Organisms
KDN is particularly abundant in lower vertebrates, especially fish and amphibians. expasy.org It was first discovered in the eggs of the rainbow trout (Salmo gairdneri) and has since been identified in other fish species. researchgate.netnih.govresearchgate.net In these organisms, KDN is a major component of polysialoglycoproteins in eggs and is also found in sperm and various organs. glycoforum.gr.jpmdpi.com The high expression of KDN in the reproductive tissues of these animals suggests a crucial role in fertilization and early development. mdpi.combioglyco.com For instance, in rainbow trout, KDN is highly expressed in the ovary and testis. KDN has also been observed in the haptophyte Emiliania huxleyi and the green alga Tetraselmis striata. nih.govmdpi.com
Trace Detection in Mammalian Systems
In contrast to its abundance in lower vertebrates, KDN is typically found in trace amounts in mammalian systems, where Neu5Ac is the predominant sialic acid. researchgate.netnih.gov While early studies did not detect glycosidically conjugated KDN in mammals, free KDN has been identified in porcine submaxillary glands, cow milk products, and human urine. jci.org More sensitive detection methods have since confirmed the presence of KDN in various rat tissues, including the pancreas, spleen, kidney, heart, and muscle, although its concentration is significantly lower than that of Neu5Ac. researchgate.netnih.govoup.com The expression of KDN in mammals can be developmentally regulated; for example, elevated levels have been observed in fetal human red blood cells compared to adult ones. nih.gov
Localization within Biological Glycoconjugates
KDN is found as a component of both glycolipids and glycoproteins, where it occupies the terminal positions of glycan chains. nih.govwikipedia.org
Deamino-alpha-neuraminic acid in Glycolipids
KDN-containing gangliosides, a class of glycosphingolipids, were first discovered in rainbow trout sperm. glycoforum.gr.jp In these molecules, KDN is linked to lactosyl ceramide. glycoforum.gr.jp Various KDN-gangliosides have since been identified, not only in fish reproductive tissues but also as minor components in mammalian cells and tissues. glycoforum.gr.jp The structures of these KDN-gangliosides can vary, with KDN replacing Neu5Ac in common ganglioside structures. glycoforum.gr.jp
This compound in Glycoproteins
KDN is a component of glycoproteins in a wide array of organisms. nih.gov The initial discovery of KDN was in a polysialoglycoprotein from rainbow trout eggs. researchgate.net In these glycoproteins, KDN can be found in various linkage types, including α2,3-, α2,4-, α2,6-, and α2,8-linkages, similar to Neu5Ac. nih.gov In mammals, homopolymers of α2,8-linked KDN have been detected in various tissues, including the lung, kidney, and brain, on a limited number of specific glycoproteins. pnas.org For instance, in the lung, poly(α2,8-KDN) is found on a single 150-kDa glycoprotein (B1211001) and its expression is developmentally regulated, disappearing from the lung parenchyma after birth but re-expressed in lung carcinomas. pnas.org
This compound as a Component of Capsular Polysaccharides
This compound (KDN), a member of the sialic acid family, is a significant constituent of capsular polysaccharides (CPS) in a variety of bacteria. nih.gov These capsules are outer layers that play crucial roles in the bacterium's interaction with its environment and, in the case of pathogenic species, with a host organism. nih.gov Unlike the more common N-acetylneuraminic acid (Neu5Ac), KDN is characterized by a hydroxyl group instead of an acetylamino group at the C-5 position. Its incorporation into capsular structures is a subject of ongoing research, with implications for bacterial survival and pathogenicity.
KDN has been identified in the capsular polysaccharides of both environmental and pathogenic bacteria. nih.govplos.org In many instances, KDN is found as an internal residue within the polysaccharide chain, a contrast to the typical terminal position of Neu5Ac in vertebrate glycoconjugates. nih.gov The presence of KDN in bacterial capsules can influence their physical properties and biological functions.
Detailed research has elucidated the structure and composition of KDN-containing capsular polysaccharides in several bacterial species:
Klebsiella ozaenae : The serotype K4 strain of Klebsiella ozaenae possesses an acidic capsular polysaccharide containing KDN. nih.govscispace.com The repeating unit of this polysaccharide is a pentasaccharide composed of D-glucose, D-mannose, D-glucuronic acid, and KDN in a 2:1:1:1 ratio. nih.gov
Serratia marcescens : Certain infection-associated clades of this opportunistic pathogen, specifically KL1 and KL2, produce capsular polysaccharides containing KDN. nih.govplos.org Analysis of strains from these clades revealed the presence of both KDN and Neu5Ac, with KDN being the more abundant of the two. plos.org The genetic loci for capsule production in these strains contain genes with homology to bacterial sialic acid synthesis enzymes. plos.org
Sinorhizobium fredii : A polysaccharide containing a methylated derivative of KDN, 5-O-methyl-deaminated neuraminic acid, has been isolated from Sinorhizobium fredii SVQ293. portlandpress.comnih.gov The structure consists of a trisaccharide repeating unit. portlandpress.comnih.gov This discovery was the first report of KDN in a rhizobial polysaccharide. portlandpress.comnih.gov
Bacteroides thetaiotaomicron : This prominent human gut symbiont has been found to possess a biosynthetic pathway to create and cytidylate KDN, likely for its inclusion into one of its multiple capsular polysaccharides. nih.gov The ability to produce a variety of capsular structures is key to this bacterium's adaptation and survival within the human intestine. nih.gov
Streptomyces species : KDN-containing glycoconjugates, specifically anionic polysaccharides known as teichulosonic acids, have been identified in the cell walls of several Streptomyces species. nih.govresearchgate.net
The table below summarizes the key research findings on bacteria known to produce KDN-containing capsular polysaccharides.
| Bacterial Species | Strain/Serotype | Polysaccharide Components | Research Findings |
| Klebsiella ozaenae | Serotype K4 | D-glucose, D-mannose, D-glucuronic acid, KDN nih.gov | The capsule is composed of a pentasaccharide repeating unit. nih.gov |
| Serratia marcescens | Infection-associated clades KL1 & KL2 | KDN, Neu5Ac, glucose, mannose, glucuronic acid nih.govplos.org | Two sialic acids, KDN and Neu5Ac, were identified in the capsular polysaccharides of these clinical isolates. plos.org |
| Sinorhizobium fredii | SVQ293 | α-d-Galp, β-d-Ribf, α-5-O-Me-Kdnp portlandpress.comnih.gov | This was the first report of a KDN-containing polysaccharide in a rhizobial bacterium. portlandpress.comnih.gov |
| Bacteroides thetaiotaomicron | Not specified | KDN (inferred) nih.gov | A novel biosynthetic pathway for producing KDN for likely inclusion in a capsular polysaccharide was discovered. nih.gov |
Biosynthetic Pathways and Enzymology of Deamino Alpha Neuraminic Acid
Activation of Deamino-alpha-neuraminic acid
For KDN to be incorporated into glycoconjugates, it must first be activated. This activation step involves the formation of a high-energy sugar nucleotide derivative.
The activation of KDN is achieved through its conversion to cytidine (B196190) monophosphate-KDN (CMP-KDN). ontosight.aiontosight.ai This reaction is catalyzed by CMP-KDN synthetase, also known as KDN cytidylyltransferase. ontosight.ainih.gov The enzyme facilitates the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to KDN, releasing pyrophosphate (PPi). nih.govontosight.ai
CMP-KDN synthetase has been identified and characterized in various organisms, including rainbow trout testis and the microalga Prymnesium parvum. nih.govnih.gov The enzyme from rainbow trout testis shows a preference for KDN as a substrate over Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). nih.gov In contrast, the murine CMP-sialic acid synthetase is not efficient in synthesizing CMP-KDN. researchgate.net The trout testis enzyme exhibits maximal activity at a pH of 9-10 and requires the presence of Mg²⁺ or Mn²⁺ for its function. nih.gov The formation of CMP-KDN is the final step before KDN can be transferred to acceptor sugar chains by sialyltransferases. researchgate.net
Table 2: Substrate Specificity of CMP-KDN Synthetase from Rainbow Trout Testis
| Substrate | Relative Vmax/Km |
|---|---|
| KDN | 100% |
| Neu5Ac | 52% |
| Neu5Gc | 41% |
Data represents the relative efficiency of the enzyme with different sialic acid substrates. nih.gov
Functional Characterization of CMP-Sialic Acid Synthetases (CMAS) Utilizing KDN
The biosynthesis of sialoglycoconjugates requires the activation of sialic acids into their corresponding cytidine 5'-monophosphate (CMP) derivatives. This critical step is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), also known as CMP-sialic acid cytidylyltransferase. The enzyme facilitates the transfer of a cytidine monophosphate moiety from a cytidine triphosphate (CTP) donor to a sialic acid acceptor, such as this compound (KDN), forming a high-energy sugar-nucleotide donor for sialyltransferases. researchgate.netontosight.ai The substrate specificity of CMAS is a key determinant in whether a cell incorporates KDN or other sialic acids like N-acetylneuraminic acid (Neu5Ac) into its glycan chains. researchgate.net
Substrate Specificity and Catalytic Efficiency
The ability of CMAS to utilize KDN as a substrate varies significantly across different species, reflecting evolutionary adaptations in sialic acid metabolism. While mammalian CMAS enzymes can activate KDN, they generally do so with much lower efficiency compared to their preferred substrate, Neu5Ac. For instance, recombinant murine CMAS is approximately 15 times less active with KDN than with Neu5Ac. nih.gov Similarly, human CMAS (HsCSAS) shows significant activity towards KDN, but this is lower than its activity with Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). portlandpress.com In stark contrast, the CMAS from the fruit fly Drosophila melanogaster exhibits almost no detectable activity with KDN as a substrate. portlandpress.com
Conversely, CMAS from rainbow trout (Oncorhynchus mykiss) is exceptionally efficient at activating KDN. researchgate.net The recombinant trout enzyme not only utilizes both KDN and Neu5Ac effectively but, based on Vmax/Km values, shows a higher catalytic efficiency for KDN. nih.gov This unique, broad substrate specificity allows the trout enzyme to synthesize both CMP-KDN and CMP-Neu5Ac with high efficacy. nih.gov Studies on CMAS from the microalga Prymnesium parvum revealed an enzyme that is highly specific for KDN, showing no activity toward Neu5Ac, which suggests that its biosynthetic pathway is dedicated solely to KDN production. nih.gov
The catalytic efficiency of various CMAS enzymes with KDN and Neu5Ac is summarized in the interactive table below.
Evolutionary and Functional Divergence of CMAS Paralogs in KDN Activation
Gene duplication events throughout evolution have given rise to paralogous genes, which can diverge in function. nih.govplos.org This phenomenon is evident in the CMAS enzyme family, where paralogs in different species exhibit distinct specificities for KDN. The functional divergence allows organisms to utilize different sialic acids, tailoring their surface glycans for specific biological roles.
In vertebrates, most CMAS enzymes consist of a catalytic N-terminal domain and a non-catalytic C-terminal domain. researchgate.netnii.ac.jp Research on the rainbow trout CMAS (rtCSS) has revealed a novel regulatory mechanism involving its C-terminal domain. While the full-length enzyme (rtCSS-FL) activates Neu5Ac more efficiently than KDN, a truncated version lacking the C-domain (rtCSS-N) activates both substrates with similar efficiency. nii.ac.jp This suggests that the C-domain in the trout enzyme suppresses the activation of KDN, a regulatory feature not observed in the mouse CMAS. nii.ac.jp This C-domain-dependent inhibition is also influenced by the product, CMP-KDN, which further inhibits the full-length trout enzyme but not the truncated version or the mouse enzyme. nii.ac.jp
The evolutionary split between different animal lineages showcases this divergence clearly. While fish, such as rainbow trout and whitefish, possess CMAS enzymes that are highly efficient with KDN, mammalian and insect enzymes show a clear preference for Neu5Ac. nih.govportlandpress.comnih.gov The human CMAS retains some ability to activate KDN, whereas the Drosophila enzyme has almost completely lost this function. portlandpress.com This suggests a relaxation of selective pressure to maintain KDN activation in some lineages. In contrast, the discovery of a highly specific CMP-KDN synthetase in the microalga Prymnesium parvum points to an independent evolutionary path where the machinery is specialized exclusively for KDN metabolism. nih.gov This functional divergence highlights how different organisms have adapted their sialic acid biosynthesis pathways to meet specific physiological needs.
Glycosyltransferases in KDN Linkage Formation
Once KDN is activated to CMP-KDN, it serves as a donor substrate for a class of enzymes called glycosyltransferases, specifically sialyltransferases (STs). These enzymes catalyze the transfer of the KDN moiety from CMP-KDN to the terminal positions of glycan chains on glycoproteins and glycolipids. nii.ac.jpnih.gov The expression of KDN on the cell surface is therefore dependent not only on the synthesis of CMP-KDN but also on the presence and specificity of these sialyltransferases.
Sialyltransferase Specificities for KDN Substrates
The substrate specificity of sialyltransferases determines whether CMP-KDN can be effectively utilized for glycan synthesis. It has been demonstrated that many common sialyltransferases that typically use CMP-Neu5Ac can also recognize CMP-KDN as a donor substrate. nii.ac.jp For example, the well-characterized rat liver α2,6-sialyltransferase can transfer KDN to the termini of glycan chains on human transferrin. nii.ac.jpnih.gov
Specificity, however, can vary significantly. Some sialyltransferases show broad donor substrate flexibility. An α2,6-sialyltransferase from the marine bacterium Photobacterium damselae recognizes CMP-Neu5Ac and CMP-KDN, as well as several other modified CMP-sialic acid derivatives. mdpi.com In contrast, some vertebrate sialyltransferases exhibit more stringent specificity. Molecular dynamics simulations have shown that while the poly-α2,8-sialyltransferase from whitefish (Coregonus maraena), ST8Sia IV, can effectively use CMP-Neu5Ac, CMP-Neu5Gc, and CMP-KDN as donors, its human ortholog only accepts CMP-Neu5Ac. nih.gov This difference in donor specificity between fish and human ST8Sia IV provides a molecular basis for the more widespread presence of poly-KDN structures in fish compared to humans. nih.gov
Elucidation of Glycosidic Linkage Types (e.g., α2,3-, α2,4-, α2,6-, α2,8-)
KDN residues can be attached to underlying glycan structures through the same types of glycosidic linkages known for Neu5Ac. researchgate.net The diversity of these linkages contributes significantly to the structural and functional complexity of sialoglycoconjugates. All major linkage types—α2,3-, α2,4-, α2,6-, and α2,8-—have been identified for KDN in natural sources. researchgate.netfrontiersin.org
α2,3- and α2,6-Linkages: These are common linkages attaching sialic acids to galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. The bacterial α2,6-sialyltransferase from P. damselae is a prime example of an enzyme that creates KDN-α2,6-Gal linkages. mdpi.combohrium.com In mammals, enzymes like the rat liver α2,6-sialyltransferase also form this linkage using CMP-KDN. nih.gov
α2,8-Linkages: This linkage connects two sialic acid residues, leading to the formation of di-, oligo-, or polysialic acid chains. An α2,8-KDN-transferase was first identified in rainbow trout ovaries, responsible for synthesizing the polysialic acid chains rich in KDN found on the egg glycoproteins of this species. researchgate.net The ability of the whitefish ST8Sia IV to utilize CMP-KDN further supports the formation of α2,8-linked KDN structures in lower vertebrates. nih.gov
α2,4-Linkages: While less common, α2,4-linkages involving KDN have also been reported, adding to the repertoire of possible sialoglycan structures. researchgate.net
The formation of these varied linkages demonstrates that once CMP-KDN is synthesized, it can be incorporated into a wide array of complex carbohydrates, mirroring the diversity seen with CMP-Neu5Ac and contributing to the vast functional potential of sialoglycans. researchgate.net
Catabolism and Remodeling of Kdn Containing Glycans
Enzymatic Hydrolysis of KDN Residues by Neuraminidases (Sialidases)
The first step in the catabolism of KDN-containing glycoconjugates is the cleavage of the glycosidic bond linking the KDN residue to the rest of the glycan. This reaction is catalyzed by a class of enzymes known as neuraminidases or sialidases. While many sialidases are specific for N-acetylneuraminic acid (Neu5Ac), a distinct group of these enzymes exhibits a preference for or specificity to KDN.
Enzymes that preferentially cleave KDN residues are termed KDNases. These have been identified in various organisms, from bacteria to fungi and even in some marine invertebrates.
One of the well-characterized KDN-specific sialidases is KDNase Sm, purified from Sphingobacterium multivorum. oup.com This enzyme demonstrates a clear preference for KDN substrates. For instance, its Vmax/Km value for the synthetic substrate 4-methylumbelliferyl-α-KDN (KDNα2MeUmb) is significantly higher than for corresponding Neu5Ac-containing substrates. manchester.ac.uk KDNase Sm can release KDN from various natural linkages, including KDNα2-3Gal, KDNα2-6GalNAc, and KDNα2-8KDN. nih.gov
In the fungal kingdom, sialidases from opportunistic pathogens like Aspergillus fumigatus, Aspergillus terreus, and Trichophyton rubrum have been identified as potent KDNases. semanticscholar.orgoup.com The sialidase from A. fumigatus (AfS) shows a catalytic efficiency (kcat/Km) for a KDN-mucin substrate that is approximately 10^5 times greater than for a Neu5Ac-mucin substrate, highlighting its strong preference for KDN. nih.govresearchgate.net Similarly, the sialidases from A. terreus (AtS) and T. rubrum (TrS) are selective KDNases, with negligible hydrolytic activity towards Neu5Ac substrates. semanticscholar.orgoup.com
In some marine organisms, distinct KDN-cleaving enzymes have been found. The hepatopancreas of the oyster Crassostrea virginica contains two such enzymes: a KDN-sialidase that cleaves both KDN and, more slowly, Neu5Ac glycosides, and a KDNase that is highly specific for KDN, hydrolyzing a KDN substrate over 500 times faster than its Neu5Ac counterpart. nih.gov The starfish Asterina pectinifera also possesses two different sialidases: a regular sialidase (RS) that prefers NeuAc-containing substrates and a KDN-sialidase (KS) that is significantly more active on KDN-glycoconjugates. researchgate.net The KS from the starfish hydrolyzes 4-methylumbelliferyl-α-KDN (MU-KDN) 20 times faster than 4-methylumbelliferyl-α-NeuAc (MU-NeuAc). researchgate.net
| Enzyme | Source Organism | Substrate Preference | Kinetic Parameters (Substrate: KDN-MU) | Reference |
|---|---|---|---|---|
| KDNase Sm | Sphingobacterium multivorum | KDN > Neu5Ac | Km = 42 µM, Vmax/Km = 0.033 min⁻¹ | oup.commanchester.ac.uk |
| AfS (KDNase) | Aspergillus fumigatus | KDN >> Neu5Ac | Km = 0.23 ± 0.02 mM, kcat/Km = (1.82 ± 0.091) x 10⁵ M⁻¹s⁻¹ | researchgate.net |
| KS (KDN-sialidase) | Asterina pectinifera | KDN > Neu5Ac | Hydrolyzes MU-KDN 20x faster than MU-NeuAc | researchgate.net |
| KDNase | Crassostrea virginica | Highly specific for KDN | Hydrolyzes MU-KDN >500x faster than MU-NeuAc | nih.gov |
| AtS and TrS | Aspergillus terreus and Trichophyton rubrum | Selective for KDN | Negligible activity with Neu5Ac substrates | semanticscholar.orgoup.com |
A major distinguishing feature lies in the active site's accommodation of the substituent at the C-5 position of the sialic acid. Conventional sialidases have an active site pocket that favorably interacts with the N-acetyl group of Neu5Ac. In contrast, KDNases are adapted to bind a hydroxyl group at this position. nih.gov This difference is starkly illustrated by their response to inhibitors. Conventional bacterial sialidases, such as the one from Arthrobacter ureafaciens, are strongly inhibited by 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en), a transition-state analog of Neu5Ac. manchester.ac.uk However, KDNase Sm and the A. fumigatus KDNase are not significantly inhibited by Neu5Ac2en. manchester.ac.uknih.gov Instead, they are inhibited by the corresponding KDN analog, 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-nonulosonic acid (KDN2en). manchester.ac.uk This indicates that the C-5 substituent is a critical determinant for inhibitor binding and, by extension, substrate specificity. manchester.ac.uk
Interestingly, the KDN-sialidase from the starfish Asterina pectinifera is moderately inhibited by both NeuAc2en and KDN2en, suggesting a more flexible active site compared to the highly specific bacterial KDNases. researchgate.net In contrast, the regular sialidase from the same organism is potently inhibited by NeuAc2en but not by KDN2en. researchgate.net
The catalytic mechanism itself, involving a sialosyl-enzyme intermediate and retention of the anomeric configuration, appears to be conserved between KDNases and conventional sialidases. nih.gov However, the specific amino acid residues that form the binding pocket for the C-5 substituent differ, leading to their distinct substrate preferences.
Aldolases in KDN Metabolism and Degradation
Following the release of free KDN from glycoconjugates by KDNases, the monosaccharide enters a catabolic pathway where it is cleaved by an aldolase (B8822740). This reaction breaks the KDN molecule into smaller, metabolically accessible components.
While the well-known sialic acid aldolase from Escherichia coli, NanA, can catabolize Neu5Ac, N-glycolylneuraminic acid (Neu5Gc), and KDN, more specific enzymes exist. oup.comresearchgate.net A novel KDN-specific aldolase (Kdn-aldolase) has been identified and characterized from a Sphingobacterium species. oup.comnih.gov This enzyme demonstrates exclusive degradative activity towards KDN, with no significant activity on Neu5Ac or Neu5Gc. oup.com
The optimal conditions for this Kdn-aldolase were found to be a pH range of 7.0-8.0 and a temperature of 50°C. oup.comnih.gov Kinetic analysis revealed that while the E. coli NanA has similar activity on Neu5Ac, Neu5Gc, and KDN, the Sphingobacterium Kdn-aldolase is markedly more active on KDN. oup.com The catalytic efficiency (kcat/Km) of the Sphingobacterium enzyme for KDN was determined to be 6.0 x 10⁴ s⁻¹M⁻¹, which is roughly double that of E. coli NanA for the same substrate. oup.com Site-directed mutagenesis studies have pinpointed a specific amino acid residue, N50, as being crucial for this KDN specificity. oup.comnih.gov
| Enzyme | Source Organism | Substrate Specificity | Optimal pH | Optimal Temperature | Reference |
|---|---|---|---|---|---|
| Kdn-aldolase | Sphingobacterium sp. | KDN-specific (no activity on Neu5Ac or Neu5Gc) | 7.0-8.0 | 50°C | oup.comnih.gov |
| NanA | Escherichia coli | Broad (acts on Neu5Ac, Neu5Gc, and KDN) | ~7.7 | Not specified | oup.comresearchgate.net |
Sialic acid aldolases, including the KDN-specific ones, catalyze a reversible aldol (B89426) cleavage reaction. In the catabolic direction, the KDN-specific aldolase from Sphingobacterium sp. cleaves KDN into two smaller molecules: pyruvate (B1213749) and D-mannose . oup.comnih.gov
The reversibility of this reaction means that the enzyme can also be used for synthesis. The Sphingobacterium Kdn-aldolase can catalyze the condensation of pyruvate and D-mannose to form KDN. oup.comnih.gov This synthetic capability is a characteristic feature of this class of enzymes, although the equilibrium of the reaction typically favors the cleavage of the sialic acid. researchgate.net The metabolic intermediates, pyruvate and D-mannose, can then enter central metabolic pathways of the organism, such as glycolysis, to be used for energy production or as building blocks for other biomolecules. researchgate.net The existence of a KDN-specific aldolase suggests that some bacteria have evolved specialized metabolic pathways to utilize KDN, distinguishing its catabolism from that of other more common sialic acids. oup.comnih.gov
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| KDN | 3-deoxy-D-glycero-D-galacto-nonulosonic acid |
| Neu5Ac | N-acetylneuraminic acid |
| Neu5Gc | N-glycolylneuraminic acid |
| KDNα2MeUmb / KDN-MU | 4-methylumbelliferyl-α-KDN |
| MU-NeuAc | 4-methylumbelliferyl-α-NeuAc |
| Neu5Ac2en | 2-deoxy-2,3-dehydro-N-acetylneuraminic acid |
| KDN2en | 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-nonulosonic acid |
| AfS | Aspergillus fumigatus sialidase |
| AtS | Aspergillus terreus sialidase |
| TrS | Trichophyton rubrum sialidase |
| NanA | N-acetylneuraminate lyase (sialic acid aldolase) |
Structural Diversity and Glycoconjugate Architecture with Deamino Alpha Neuraminic Acid
Integration of KDN into Oligosaccharide Chains
KDN is integrated into oligosaccharide chains of glycoproteins and glycolipids through various glycosidic linkages. researchgate.netnih.gov The biosynthesis of KDN-containing glycoconjugates involves a series of enzymatic reactions. The precursor, mannose, is converted to KDN-9-phosphate (KDN-9-P) by KDN-9-P synthetase, which is then dephosphorylated to free KDN. nih.gov Subsequently, CMP-KDN synthetase activates KDN to CMP-KDN, the donor substrate for sialyltransferases. oup.comresearchgate.net These transferases then incorporate KDN into acceptor oligosaccharide chains. nih.govoup.com
KDN can be linked to galactose (Gal), N-acetylglucosamine (GlcNAc), and other sialic acid residues. nih.govoup.com All known linkage types for Neu5Ac, including α2,3-, α2,4-, α2,6-, and α2,8-linkages, have also been observed for KDN. researchgate.netnih.gov For instance, rat liver α2,6-sialyltransferase can transfer KDN from CMP-KDN to asialotransferrin and N-acetyllactosamine, forming terminal KDNα2→6Gal residues. oup.comnih.gov The presence of KDN at the non-reducing end of oligosaccharide chains can act as a "chain stopper," preventing further elongation of polysialic acid chains. engineering.org.cn
Characterization of KDN-Containing Glycolipids (KDN-Gangliosides)
Glycolipids containing KDN are known as KDN-gangliosides. The first naturally occurring KDN-ganglioside, (KDN)GM3, was discovered in rainbow trout sperm. glycoforum.gr.jp Since then, a variety of KDN-gangliosides have been identified, particularly in lower vertebrates like fish. researchgate.netglycoforum.gr.jp
In rainbow trout ovarian fluid, two novel KDN-containing gangliosides, designated ofg-2a and ofg-2b, have been characterized. nih.govacs.org Both share a common core structure but differ in their KDN content. Ofg-2a contains two moles of KDN, while ofg-2b has one mole of KDN and one mole of 9-O-acetyl-KDN. nih.gov The structure of ofg-2a was determined to be KDNα2→3Galβ1→3GalNAcβ1→4(KDNα2→3)Galβ1→4Glcβ1→Cer. nih.gov
The expression of KDN-gangliosides can be developmentally regulated. Studies on rainbow trout testis have shown changes in the composition of KDN-gangliosides during spermatogenesis. oup.com While (KDN)GM3 is present throughout all stages, other more complex KDN-gangliosides are expressed at specific developmental time points. oup.comresearchgate.net
Table 1: Examples of Identified KDN-Gangliosides
| Ganglioside Name | Structure | Source |
| (KDN)GM3 | KDNα2→3Galβ1→4Glcβ1→Cer | Rainbow trout sperm glycoforum.gr.jp |
| (KDN)GD1a | KDNα2→3Galβ1→3GalNAcβ1→4(KDNα2→3)Galβ1→4Glcβ1→Cer | Rainbow trout ovarian fluid nih.gov |
| (KDN,Neu5Ac)GD1a | KDNα2→3Galβ1→3GalNAcβ1→4(Neu5Acα2→3)Galβ1→4Glcβ1→Cer and Neu5Acα2→3Galβ1→3GalNAcβ1→4(KDNα2→3)Galβ1→4Glcβ1→Cer | Rainbow trout testis oup.com |
| (KDN)GD1α | KDNα2→3Galβ1→3(KDNα2→6)GalNAcβ1→4Galβ1→4Glcβ1→Cer | Rainbow trout testis oup.com |
| (KDN,Neu5Ac)GD1α | KDNα2→3Galβ1→3(Neu5Acα2→6)GalNAcβ1→4Galβ1→4Glcβ1→Cer | Rainbow trout testis oup.com |
This table is not exhaustive and represents a selection of identified KDN-gangliosides.
Formation of KDN-Based Polysialic Acid Structures
Polysialic acid (polySia) is a homopolymer of sialic acid residues. While typically composed of Neu5Ac or Neu5Gc, structures based on KDN have also been reported. nih.goviupac.org These KDN-based polysialic acid chains are found in various glycoconjugates, notably in the polysialoglycoproteins of fish eggs. nih.govglycoforum.gr.jp
The linkages within these polymers can vary, with α2,8- and α2,9-linkages being common. glycoforum.gr.jp The biosynthesis of these chains is complex, involving specific sialyltransferases. glycoforum.gr.jp For example, in rainbow trout, the elongation of oligo/polysialic acid chains can be terminated by the addition of a KDN residue in an α2,8-linkage to the non-reducing terminal sialic acid. glycoforum.gr.jp This suggests a regulatory role for KDN in controlling the length of polysialic acid chains. engineering.org.cn The presence of KDN at the terminus of these chains can also confer resistance to certain sialidases, enzymes that cleave sialic acid linkages. boku.ac.at
Functional Significance of Deamino Alpha Neuraminic Acid in Biological Systems
Contribution to Glycocalyx Composition and Dynamics
The glycocalyx is a dense, carbohydrate-rich layer on the surface of most cells, playing a critical role in various biological processes. frontiersin.org KDN is a component of this complex structure, contributing to its composition and dynamic nature.
Linkage Diversity: Similar to Neu5Ac, KDN can be linked to the underlying glycan chain through various glycosidic linkages, including α2,3-, α2,6-, and α2,8-linkages. researchgate.netresearchgate.net This versatility in linkage further expands the repertoire of glycan structures on the cell surface.
Tissue-Specific Expression: The expression of KDN-containing glycoconjugates can be tissue-specific. For instance, in rainbow trout, KDN is abundant in the polysialoglycoproteins of eggs. researchgate.net In mammals, while generally a minor component compared to Neu5Ac, its levels can vary between different tissues and cell types. researchgate.netresearchgate.net Research has detected KDN in glycoproteins and glycolipids of various rat tissues and human lung cancer cell lines. researchgate.net
Resistance to Sialidases: A key feature of KDN is its resistance to cleavage by many conventional sialidases (neuraminidases) that readily hydrolyze Neu5Ac residues. ebi.ac.ukboku.ac.at This resistance can influence the turnover and stability of the glycocalyx, potentially prolonging the lifespan of certain cell surface receptors and other glycoconjugates.
| Feature | Deamino-alpha-neuraminic acid (KDN) | N-acetylneuraminic acid (Neu5Ac) |
|---|---|---|
| Abundance in Mammals | Generally low, but can be elevated in certain tissues and pathological conditions. researchgate.netresearchgate.net | The most abundant sialic acid in mammals. researchgate.net |
| Resistance to Sialidases | Resistant to many conventional sialidases. ebi.ac.ukboku.ac.at | Susceptible to cleavage by sialidases. mdpi.com |
| Known Linkages | α2,3, α2,6, α2,8. researchgate.netresearchgate.net | α2,3, α2,6, α2,8. nih.gov |
Roles in Intercellular Recognition and Communication Processes
The terminal position of sialic acids on the glycocalyx makes them prime candidates for mediating cell-cell and cell-molecule interactions. researchgate.netnih.gov KDN, with its distinct chemical identity, participates in these recognition and communication events.
Modulation of Cell Adhesion: By altering the charge and structure of the cell surface, the presence of KDN can modulate cell adhesion properties. Changes in the sialylation status of cell adhesion molecules are known to affect cell-cell interactions, and the incorporation of KDN adds another layer of regulation. nih.gov
Receptor Function: The sialylation of cell surface receptors can influence their ligand-binding activity and subsequent signaling cascades. nih.gov The presence of KDN instead of Neu5Ac on a receptor could potentially alter its conformation and interaction with signaling partners.
Immune System Recognition: Sialic acids are crucial in the immune system for distinguishing "self" from "non-self." nih.gov While Neu5Ac is the dominant sialic acid in humans, the presence of KDN on cell surfaces could have implications for immune surveillance and response. researchgate.net The existence of antibodies against KDN-glycans in human immunoglobulins suggests that the immune system can recognize this sialic acid variant. researchgate.net
Pathogen Interactions: Some pathogens utilize host sialic acids as receptors for attachment and entry into cells. ontosight.ai The presence of KDN, which is resistant to some viral neuraminidases, could potentially act as a natural decoy, interfering with pathogen binding and infection. boku.ac.at
Mechanistic Insights into Protective Glycosylation Mediated by KDN
The unique properties of KDN can confer protective advantages to the cell through specific glycosylation patterns.
Capping of Polysialic Acid Chains: One of the most significant roles of KDN is its ability to terminate the elongation of polysialic acid (polySia) chains. boku.ac.atresearchgate.net PolySia is a long, linear polymer of sialic acids, typically Neu5Ac, and plays a crucial role in neural development and plasticity. nih.gov The incorporation of a KDN residue at the non-reducing end of a growing polySia chain effectively "caps" it, preventing further elongation by polysialyltransferases. researchgate.net This provides a mechanism to control the length of polySia chains, which is critical for their function.
Protection from Enzymatic Degradation: The resistance of KDN to many sialidases provides a protective shield for the underlying glycan structures and the proteins or lipids to which they are attached. ebi.ac.ukboku.ac.at This can prevent the premature degradation of important cell surface molecules and maintain the integrity of the glycocalyx.
| Mechanism | Functional Consequence | Reference |
|---|---|---|
| Termination of polysialic acid chain elongation | Regulation of polysialic acid chain length, impacting neural plasticity and development. | boku.ac.atresearchgate.net |
| Resistance to sialidase activity | Increased stability of glycoconjugates and protection from enzymatic degradation. | ebi.ac.ukboku.ac.at |
Involvement in Developmental and Biological Homeostasis
The expression and function of KDN are implicated in various aspects of development and the maintenance of biological homeostasis.
Embryonic Development: The expression of certain KDN-containing glycoconjugates has been shown to be developmentally regulated. For example, specific KDN-gangliosides appear at particular stages of spermatogenesis in rainbow trout. ebi.ac.uk The controlled expression of KDN and its role in modulating processes like cell adhesion and signaling are likely important for the proper orchestration of embryonic development. nih.govnih.gov
Tissue Homeostasis: The balance between the synthesis and degradation of glycoconjugates is crucial for maintaining tissue homeostasis. nih.gov The resistance of KDN to degradation suggests it may contribute to the long-term stability of certain cellular structures and the extracellular matrix, which is essential for tissue integrity.
Oncodevelopmental Antigen: Elevated levels of KDN have been observed in certain types of cancer cells, suggesting its role as an oncodevelopmental antigen. boku.ac.atresearchgate.net This altered glycosylation pattern in cancer may contribute to tumor progression by affecting cell adhesion, migration, and immune evasion. The increased expression of KDN in cancer could be linked to altered activities of enzymes involved in sialic acid biosynthesis. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Deamino Alpha Neuraminic Acid Research
High-Resolution Chromatographic Techniques
Chromatographic methods are fundamental for the separation and quantification of KDN from complex biological matrices. High-resolution techniques are essential for distinguishing KDN from other structurally similar sialic acids and for analyzing its polymeric forms.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive method for the quantification of sialic acids, including KDN. Since sialic acids are not naturally fluorescent, this method requires a pre-column derivatization step to attach a fluorescent tag to the molecule.
A widely used derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. The reaction is typically carried out by heating the sample with the DMB reagent in a mildly acidic solution containing a reducing agent. waters.com The resulting fluorescent products are then separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector. waters.com The method's high sensitivity makes it ideal for analyzing trace amounts of KDN in biological samples.
The separation is typically achieved on a C18 column, and the fluorescent derivatives are monitored at specific excitation and emission wavelengths, commonly around 373 nm for excitation and 448 nm for emission. ucsd.edu
Table 1: Typical Parameters for HPLC-FLD Analysis of DMB-Derivatized KDN
| Parameter | Value/Condition |
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) |
| Reaction Conditions | 50-60 °C for 2-3 hours in the dark |
| HPLC Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Methanol/Water mixture |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~373 nm |
| Emission Wavelength | ~448 nm |
| Expected Retention Time | Variable, dependent on exact gradient conditions |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates, including KDN. thermofisher.com This method leverages the weakly acidic nature of the hydroxyl groups of carbohydrates, which allows them to be separated as anions under high pH conditions on a strong anion-exchange column. chromatographytoday.comthermofisher.com
KDN, being a carboxylated 2-keto sugar, is well-suited for this technique. The separation is achieved using an aqueous sodium hydroxide (B78521) eluent, often with a sodium acetate (B1210297) gradient to facilitate the elution of more strongly retained analytes. kemolab.hrthermoscientific.fr The major advantage of HPAE-PAD is that it does not require derivatization, thus simplifying sample preparation and avoiding potential errors associated with the derivatization process. thermofisher.com
Detection is accomplished via pulsed amperometry, where the analytes are oxidized at the surface of a gold working electrode by applying a series of potential pulses. This detection method is highly sensitive and specific for carbohydrates. chromatographytoday.comkemolab.hr HPAE-PAD has demonstrated excellent linearity for the quantification of KDN in the picomole range. thermofisher.com
Table 2: Example HPAE-PAD Gradient Program for Sialic Acid Separation
| Time (minutes) | Eluent A (%) (100 mM NaOH) | Eluent B (%) (1 M Sodium Acetate in 100 mM NaOH) |
| 0.0 | 93 | 7 |
| 10.0 | 70 | 30 |
| 11.0 | 70 | 30 |
| 12.0 | 93 | 7 |
Based on a typical separation on a Dionex CarboPac™ PA10 column. Retention times for Neu5Ac, Neu5Gc, and KDN are distinct under such conditions. thermofisher.com
Anion-Exchange Chromatography for Oligo/Polysialic Acid Degree of Polymerization Analysis
KDN can exist in polymeric forms, known as oligo- or poly-KDN chains, linked to glycoconjugates. Anion-exchange chromatography is the primary method for determining the degree of polymerization (DP) of these chains. The separation principle is based on the charge of the molecule; each KDN (or other sialic acid) residue contributes a negative charge from its carboxyl group.
Consequently, longer polysialic acid chains possess a greater net negative charge and bind more strongly to the positively charged stationary phase of the anion-exchange column. researchgate.net Elution is typically performed by applying a salt gradient (e.g., sodium chloride or ammonium (B1175870) formate). nih.gov Oligomers with a lower DP (fewer KDN units) elute first at lower salt concentrations, while those with a higher DP require higher salt concentrations to be displaced from the column. By calibrating the column with standards of known DP, the chain length distribution of an unknown sample can be determined.
Table 3: Principle of Oligo-KDN Separation by Anion-Exchange Chromatography
| Degree of Polymerization (DP) | Relative Negative Charge | Elution Order | Required Salt Concentration for Elution |
| KDN (Monomer) | Low | 1st | Low |
| (KDN)₂ (Dimer) | ↓ | ↓ | |
| (KDN)₃ (Trimer) | ↓ | ||
| (KDN)ₙ (Polymer, n>10) | High | Last | High |
Advanced Spectrometric Approaches
While chromatography is excellent for separation and quantification, spectrometric methods are indispensable for the definitive identification and detailed structural characterization of KDN and its derivatives.
Mass Spectrometry (MS) for KDN Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of KDN due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the analysis of KDN in complex mixtures. Electrospray ionization (ESI) is a common soft ionization technique used for sialic acids, which generates molecular ions with minimal fragmentation.
For identification, high-resolution mass spectrometry provides an accurate mass measurement of the precursor ion, which can be used to determine its elemental composition. For KDN (C₉H₁₆O₈), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 269.0867 m/z, while the deprotonated molecule [M-H]⁻ is 267.0721 m/z.
Structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions. nih.gov The fragmentation of sialic acids typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages of the polyhydroxyalkyl side chain.
For highly sensitive and specific quantification, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion is selected and fragmented, and only a specific, characteristic product ion is monitored. This "mass transition" provides a high degree of specificity and reduces chemical noise.
Table 4: Predicted Key Mass Transitions for KDN in LC-MS/MS Analysis (Negative Ion Mode)
| Precursor Ion [M-H]⁻ | Predicted Product Ion | Neutral Loss |
| 267.1 m/z | 249.1 m/z | H₂O (18 Da) |
| 267.1 m/z | 223.1 m/z | CO₂ (44 Da) |
| 267.1 m/z | 129.0 m/z | C₅H₁₀O₄ (134 Da) |
| 267.1 m/z | 85.0 m/z | C₅H₁₀O₄ + CO₂ (178 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthesis Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules in solution, including KDN. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
For KDN, ¹H NMR spectra reveal the number of different protons, their chemical shifts, and their coupling patterns (multiplicity), which helps to define the stereochemistry of the molecule. For instance, the protons at C3 (H3a and H3e) typically show distinct chemical shifts that are characteristic of sialic acids. ¹³C NMR provides a signal for each unique carbon atom, and the chemical shifts are highly informative about the functional group and local environment of each carbon. nd.edu The anomeric carbon (C2) is particularly diagnostic.
Table 5: Representative ¹³C NMR Chemical Shifts for KDN and Neu5Ac
| Carbon Atom | Representative Chemical Shift (δ) for Neu5Ac (ppm) nd.edu | Expected Chemical Shift (δ) for KDN (ppm) |
| C1 (Carboxyl) | ~171.8 | ~172 |
| C2 (Anomeric) | ~100.6 | ~100 |
| C3 | ~40.6 | ~41 |
| C4 | ~67.8 | ~68 |
| C5 | ~53.1 | ~70-75 (significant shift due to OH instead of NHAc) |
| C6 | ~71.9 | ~72 |
| C7 | ~69.4 | ~69 |
| C8 | ~71.2 | ~71 |
| C9 | ~64.8 | ~65 |
Note: KDN values are predicted based on the known structure and comparison to Neu5Ac. The most significant difference is expected at C5.
Furthermore, NMR is an invaluable tool for monitoring biosynthesis. By supplying cells or enzyme preparations with isotopically labeled precursors, such as ¹³C-labeled mannose (a known precursor for KDN biosynthesis), the metabolic fate of the label can be traced. nih.gov As the ¹³C label is incorporated into KDN, new signals or altered coupling patterns appear in the NMR spectrum, allowing for real-time monitoring of the biosynthetic pathway and enzymatic activity. nih.gov
Immunochemical and Enzymatic Detection Strategies
The accurate detection and quantification of deamino-alpha-neuraminic acid (KDN) in biological samples are crucial for understanding its physiological and pathological roles. Immunochemical and enzymatic methods offer high specificity and sensitivity, making them powerful tools in KDN research. These strategies rely on the unique structural features of KDN to differentiate it from other sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).
Development and Application of Monoclonal Antibodies Specific for KDN Glycoepitopes
The development of monoclonal antibodies (mAbs) with high specificity for KDN-containing glycoepitopes has been a significant advancement in glycobiology. These antibodies are instrumental in identifying and localizing KDN glycoconjugates within cells and tissues, providing insights into their expression and distribution.
A key example is the monoclonal antibody designated mAb.kdn8kdn . This antibody was developed by immunizing a BALB/c mouse with a KDN-rich glycoprotein (B1211001) (KDN-gp) isolated from fish eggs. The resulting hybridoma cell line produces an antibody that specifically recognizes oligo/polymers of α2,8-linked KDN sequences. nih.gov The specificity of mAb.kdn8kdn was rigorously confirmed through enzyme-linked immunosorbent assays (ELISA), which showed strong binding to the intact KDN-gp but significantly reduced reactivity with glycoproteins from which KDN residues had been selectively removed. nih.gov
The applications of mAb.kdn8kdn are primarily in the fields of immunohistochemistry and immunoblotting. Researchers have successfully used this antibody to detect polymers of α2,8-linked KDN in various vertebrate tissues, including those from mammals. nih.gov This has led to the discovery that poly(α2,8-KDN) is a widespread glycan modification on selected glycoproteins, with its expression being developmentally regulated in organs such as the brain, kidney, and muscle. The ability of mAb.kdn8kdn to work on paraffin-embedded tissue sections makes it a versatile tool for histological studies. nih.gov
| Characteristic | Description |
|---|---|
| Antigen | KDN-rich glycoprotein (KDN-gp) from rainbow trout eggs. |
| Specificity | Recognizes oligo/polymers of α2,8-linked KDN sequences. nih.gov |
| Verification Method | Enzyme-Linked Immunosorbent Assay (ELISA) using KDN-gp with varying KDN content. nih.gov |
| Primary Applications | Immunohistochemistry, Immunoblotting. nih.gov |
| Key Finding from Application | Demonstrated the widespread and developmentally regulated expression of poly(α2,8-KDN) in mammalian tissues. |
Enzymatic Quantification Assays for KDN Levels
Enzymatic assays provide a sensitive and quantitative method for determining the concentration of specific molecules in complex biological samples. For KDN, the development of such assays has been contingent on the discovery of enzymes that can specifically recognize and act upon it.
A pivotal breakthrough was the isolation and characterization of a novel type of sialidase, named KDNase , from the microorganism Sphingobacterium multivorum. nih.gov Unlike conventional sialidases (neuraminidases) that cleave Neu5Ac or Neu5Gc residues, KDNase specifically hydrolyzes the ketosidic linkages of KDN. nih.gov This enzyme exhibits broad linkage specificity, capable of cleaving α2→3, α2→6, and α2→8 linked KDN residues from various glycoconjugates. nih.gov Crucially, its activity is not inhibited by typical neuraminidase inhibitors, highlighting its unique substrate specificity. nih.gov
The discovery of KDNase enables the design of a highly specific coupled enzymatic assay for the quantification of total KDN in a sample. The principle of this assay is based on a two-step enzymatic reaction:
Release of KDN: KDNase is used to specifically cleave and release free KDN from KDN-glycoconjugates present in the sample.
Quantification: The liberated KDN is then acted upon by a sialic acid aldolase (B8822740). This enzyme cleaves KDN into pyruvate (B1213749) and D-mannose. The pyruvate produced, which is directly proportional to the amount of KDN released, is then quantified through a subsequent reaction. For example, pyruvate can be reduced to lactate (B86563) by lactate dehydrogenase (LDH) in a reaction that consumes NADH, and the decrease in absorbance at 340 nm is measured. kobe-u.ac.jp This coupled approach is analogous to established enzymatic assays for other sialic acids. kobe-u.ac.jpnih.gov
| Step | Enzyme | Reaction | Detection Method |
|---|---|---|---|
| 1. KDN Release | KDNase (Sphingobacterium multivorum) | KDN-Glycoconjugate → Free KDN + Glycoconjugate | - |
| 2. Pyruvate Generation | Sialic Acid Aldolase | KDN → Pyruvate + D-Mannose | - |
| 3. Signal Generation | Lactate Dehydrogenase (LDH) | Pyruvate + NADH + H⁺ → Lactate + NAD⁺ | Spectrophotometric measurement of NADH decrease at 340 nm. kobe-u.ac.jp |
This enzymatic strategy offers a significant advantage over general chemical methods, which cannot distinguish between different forms of sialic acids. The high specificity of KDNase ensures that only KDN is measured, providing accurate and reliable quantification for research into its biological significance.
Biochemical and Enzymatic Research Applications of Deamino Alpha Neuraminic Acid
Chemoenzymatic Synthesis of KDN and its Structural Analogs
The synthesis of 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN), a deaminated sialic acid, and its derivatives is crucial for advancing research into their biological roles. Chemoenzymatic synthesis has emerged as a powerful and efficient strategy, combining the precision of enzymatic catalysis with the versatility of chemical methods. nih.govmdpi.com This approach allows for the creation of complex KDN-containing glycans and structural analogs that are difficult to produce through purely chemical or biological means.
A prominent chemoenzymatic method is the one-pot, multi-enzyme system. nih.gov This strategy typically involves three key enzymes:
Sialic acid aldolase (B8822740): This enzyme catalyzes the aldol (B89426) condensation of a mannose derivative (e.g., mannose) with pyruvate (B1213749) to form the KDN backbone.
CMP-sialic acid synthetase (CSS): The newly synthesized KDN is then activated by a CSS enzyme, which converts it into the high-energy sugar nucleotide donor, CMP-KDN.
Sialyltransferase: Finally, a specific sialyltransferase transfers the KDN moiety from CMP-KDN to a desired acceptor glycan, forming the final KDN-containing oligosaccharide.
This one-pot approach is highly efficient as it avoids the need to isolate and purify intermediates, leading to good to excellent yields. For example, the synthesis of various GD3 oligosaccharides containing different terminal sialic acid forms, including KDN, has been achieved with yields ranging from 51% to 92% using this method. nih.gov The promiscuity of certain enzymes, particularly sialyltransferases, allows for the creation of a diverse library of KDN analogs by using various precursors and acceptor molecules. nih.govnih.govrochester.edu
Researchers have successfully synthesized a range of KDN-containing structures, demonstrating the flexibility of this approach. For instance, the synthesis of KDNα2–8Neu5Acα2–3LacβProN3 highlights the ability to create complex heterodisialyl structures. nih.gov Furthermore, combinatorial chemoenzymatic methods have been developed for the high-throughput synthesis of biotinylated sialosides, including KDN derivatives, in 96-well plates, facilitating the screening of their biological activities. ucsd.edu
| Enzyme System | Precursors | Acceptor | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| One-Pot Three-Enzyme (Sialic Acid Aldolase, NmCSS, CstIIΔ32I53S) | Mannose, Pyruvate | Neu5Acα2–3LacβProN3 | KDNα2–8Neu5Acα2–3LacβProN3 | Good to Excellent (51-92% range for various analogs) | nih.gov |
| Combinatorial Chemoenzymatic Synthesis | Mannose derivatives, Pyruvate | Biotinylated Glycans (e.g., Galβ1,4GlcNAcβ-Biotin) | Biotinylated KDN-Sialosides | >70% (Typical) | ucsd.edu |
Directed Evolution and Engineering of KDN-Metabolizing Enzymes
The efficiency and specificity of enzymes used in KDN synthesis and modification are critical for research and biotechnological applications. Directed evolution and protein engineering are powerful techniques used to tailor the properties of these enzymes, such as sialyltransferases, sialic acid aldolases, and KDN-specific hydrolases (Kdnases), to meet specific needs. rcsb.orgnih.govyoutube.com
Directed evolution mimics the process of natural selection in a laboratory setting. nobelprize.org It involves iterative cycles of creating genetic diversity (mutagenesis), expressing the resulting enzyme variants, and screening for improved or novel functions. nih.govyoutube.com This methodology can be used to:
Enhance Catalytic Activity: Increase the turnover rate of an enzyme for more efficient synthesis.
Alter Substrate Specificity: Modify an enzyme to accept non-natural substrates, enabling the synthesis of novel KDN analogs. For example, a sialyltransferase could be evolved to more efficiently transfer KDN to a specific, non-native acceptor molecule. rcsb.org
Improve Stability: Engineer enzymes to be more robust under industrial process conditions, such as higher temperatures or the presence of organic solvents. rcsb.org
Create Novel Functions: Evolve enzymes to catalyze entirely new reactions not found in nature. rcsb.orgnobelprize.org
A key target for engineering are the sialyltransferases, which determine the specific linkage (e.g., α2,3-, α2,6-, or α2,8-) of KDN to a glycan chain. By modifying the active site of these enzymes, researchers can control the architecture of the resulting KDN-glycans. Another important target is KDN-9-phosphate synthase, an enzyme involved in the biosynthesis of KDN. researchgate.net Engineering this enzyme could enhance the cellular production of KDN for various applications.
Enzyme immobilization is another engineering strategy that has been applied to KDN-related enzymes. For instance, KDN lipase (B570770) has been immobilized on macroporous resin, a technique that improves the enzyme's reusability and stability, which is beneficial for industrial-scale synthesis. mdpi.com While this specific lipase is used for synthesizing esters and not directly for KDN glycobiology, the principle of immobilization is broadly applicable to other KDN-metabolizing enzymes to enhance their practical utility.
| Enzyme Type | Parental Function | Engineered Trait | Potential Application | Reference Principle |
|---|---|---|---|---|
| Sialyltransferase | Transfers KDN to a specific glycan acceptor | Broadened acceptor specificity | Synthesis of diverse KDN-glycan libraries for drug discovery | rcsb.org |
| KDN-9-Phosphate Synthase | Condensation of Man-6-P and PEP to KDN-9-P | Increased catalytic efficiency (kcat/KM) | Enhanced microbial production of KDN | researchgate.netrsc.org |
| Kdnase (KDN Hydrolase) | Cleaves KDN from a glycan chain | Altered pH or temperature optimum | Development of more robust biocatalysts for glycoengineering applications | youtube.comresearchgate.net |
Structural Biology of KDN-Interacting Proteins and Enzymes
Understanding the three-dimensional structures of proteins and enzymes that bind or process KDN is fundamental to elucidating their mechanisms of action and for designing inhibitors or engineered variants. X-ray crystallography and computational modeling are the primary tools used to gain atomic-level insights into these molecular interactions.
X-ray crystallography is a technique that provides a high-resolution, three-dimensional model of a molecule, including proteins and their complexes with ligands like KDN. libretexts.orgyoutube.com By crystallizing a KDN-metabolizing enzyme (such as a sialyltransferase or Kdnase) or a KDN-binding protein (like a lectin) and analyzing how X-rays diffract through the crystal, researchers can determine the precise positions of atoms in the protein. libretexts.orgnih.gov
When a protein is co-crystallized with KDN or a KDN-containing glycan, the resulting structure reveals:
The Binding Site (Active Site): The specific amino acid residues that form direct contacts with the KDN molecule. nih.gov This includes hydrogen bonds, electrostatic interactions, and hydrophobic contacts that are critical for recognition and binding.
Conformational Changes: How the protein's shape changes upon binding to KDN. Many enzymes are flexible and adopt different conformations to accommodate their substrates and catalyze reactions. doi.org
Catalytic Mechanism: For enzymes, the structure can reveal the spatial arrangement of catalytic residues around the substrate, providing crucial clues about the chemical mechanism of the reaction (e.g., how a glycosidic bond is formed or broken). nih.govnih.gov
Although crystal structures of many drug-metabolizing enzymes and glycosyltransferases exist, specific structures of proteins in complex with KDN are less common in the public domain. However, the principles derived from homologous structures are directly applicable. For example, the crystal structures of sialyltransferases that process other sialic acids like N-acetylneuraminic acid (Neu5Ac) provide a robust framework for understanding how the closely related KDN molecule would be accommodated. The key difference—the hydroxyl group at C5 in KDN versus the N-acetyl group in Neu5Ac—would be a primary focus of such a crystallographic study, explaining the enzyme's specificity.
While crystallography provides a static snapshot, KDN-glycan interactions are dynamic processes. Computational modeling and molecular dynamics (MD) simulations complement experimental data by providing insights into the motion and behavior of these molecules over time. nih.govnih.govglycoforum.gr.jp
MD simulations use the principles of classical mechanics to simulate the movements of atoms in a molecular system. chemrxiv.org Starting with a structural model (often from X-ray crystallography or homology modeling), the simulation calculates the forces between atoms and solves Newton's equations of motion, generating a trajectory that describes how the molecule's conformation evolves. glycoforum.gr.jp
For KDN-glycan systems, MD simulations can be used to:
Explore Conformational Landscapes: Glycans are inherently flexible due to the rotation around glycosidic bonds. glycoforum.gr.jp Simulations can map the preferred conformations of KDN-containing glycans, both free in solution and when bound to a protein. glycopedia.eu
Analyze Binding Dynamics: MD can simulate the entire process of a KDN-glycan binding to a protein, revealing the pathway of interaction and identifying key intermediate states that are not visible in static crystal structures.
Calculate Binding Free Energies: Advanced simulation techniques can estimate the strength of the interaction between KDN and a protein, helping to explain binding affinity and specificity.
Predict the Impact of Mutations: By computationally introducing mutations into a KDN-binding protein, researchers can predict how these changes will affect the structure, dynamics, and binding affinity, guiding protein engineering efforts.
Specialized force fields, such as CHARMM and GLYCAM, have been developed to accurately model the behavior of carbohydrates and glycoproteins, making these simulations increasingly reliable. nih.govnih.govcolab.ws These computational tools are essential for interpreting experimental data and forming new hypotheses about the role of KDN in complex biological systems. nih.govnih.gov
Development of Glycoengineering Tools and Probes Utilizing KDN
The unique structure of KDN and the enzymes that process it have been exploited to develop novel tools and probes for glycoengineering and glycobiology research. creative-biolabs.commdpi.com These tools enable the precise modification of glycans and the detection of specific carbohydrate-related activities.
One innovative glycoengineering strategy uses KDN as a temporary, removable "protecting group". researchgate.net In this approach, a KDN moiety is enzymatically added to a specific site on a complex glycan using a KDN-transferase. This KDN "cap" blocks other glycosyltransferases from modifying that site. After other desired enzymatic modifications are made elsewhere on the molecule, the KDN can be selectively removed by a KDN-specific hydrolase (Kdnase), revealing the original hydroxyl group for further reactions. This strategy provides a highly specific method for the controlled, stepwise synthesis of complex sialosides. researchgate.net
KDN-based molecules have also been developed as chemical probes to study enzyme activity. nih.govtocris.com For example, a KDN glycoside linked to a self-immolative cleavable linker and a fluorescent reporter has been synthesized. oup.com This probe is non-fluorescent until it is cleaved by a Kdnase. The enzymatic cleavage initiates a chemical cascade that releases the highly fluorescent molecule, providing a direct and sensitive readout of enzyme activity. Such probes are invaluable for high-throughput screening (HTS) of chemical libraries to discover new inhibitors of Kdnases, which could have therapeutic potential. oup.com
Furthermore, the metabolic incorporation of modified KDN analogs bearing bioorthogonal functional groups (like azides or alkynes) into cellular glycans represents another powerful approach. nih.govnih.gov Cells can be fed these unnatural KDN precursors, which are then processed by the cell's biosynthetic machinery and incorporated into cell surface glycoproteins. The bioorthogonal handle then allows for specific chemical ligation with imaging agents (like fluorophores) or affinity tags (like biotin), enabling the visualization and isolation of KDN-containing glycoconjugates in living systems. nih.gov This metabolic glycoengineering approach is a key tool for probing the dynamics of KDN expression and function in cell biology. tocris.com
Q & A
Basic Research Questions
Q. What are the key structural and chemical properties of Deamino-alpha-neuraminic acid (KDN) that influence its reactivity in biological systems?
- Methodological Answer : KDN's structure includes a carboxylic acid group, three hydroxyl groups, and a cyclic pyranose backbone. Key features are its stereochemistry (e.g., chiral centers at C2, C4, C5, C6) and α-glycosidic linkage, which dictate interactions with enzymes like sialidases. Structural characterization via X-ray crystallography (e.g., PDB entry 7P1D) reveals its binding conformation in enzyme active sites . Analytical techniques like NMR and mass spectrometry can validate purity and stereochemical configuration, critical for reproducibility in synthesis.
Q. Which analytical techniques are recommended for quantifying KDN in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV/Vis or fluorescence detection is effective for quantification. For structural confirmation, tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. Pre-treatment steps, such as enzymatic digestion or solid-phase extraction, reduce matrix interference. Researchers should validate methods using spiked recovery experiments to ensure accuracy .
Q. How can researchers optimize the synthesis of KDN to achieve high-purity yields?
- Methodological Answer : Chemical synthesis typically involves protecting-group strategies to manage reactive hydroxyl and carboxyl groups. Enzymatic approaches using sialic acid aldolase or sialyltransferases offer stereochemical precision. Post-synthesis purification via ion-exchange chromatography or preparative HPLC is critical. Purity should be verified using melting point analysis and chiral column chromatography .
Advanced Research Questions
Q. How do discrepancies in reported enzymatic activity of KDN arise in sialidase assays, and how can they be resolved?
- Methodological Answer : Variations in assay conditions (e.g., pH, temperature, ionic strength) or enzyme isoforms (e.g., fungal vs. bacterial sialidases) may explain contradictions. To resolve these, standardize assays using reference substrates (e.g., 4-methylumbelliferyl-KDN) and include negative controls. Kinetic parameters (, ) should be calculated under identical conditions. Structural studies (e.g., co-crystallization with KDNase) can reveal binding site variations .
Q. What experimental strategies elucidate the role of KDN in fungal pathogenicity?
- Methodological Answer : Use gene knockout models (e.g., CRISPR/Cas9) to disrupt KDN biosynthesis pathways in pathogens like Aspergillus terreus. Phenotypic assays (e.g., adhesion, biofilm formation) and transcriptomic profiling can link KDN to virulence. Structural biology tools, such as cryo-EM or molecular dynamics simulations, can map KDN-enzyme interactions in host-pathogen interfaces .
Q. How should researchers handle large-scale datasets from glycomics studies involving KDN?
- Methodological Answer : Collaborate with bioinformaticians to implement pipelines for glycan structure annotation (e.g., GlyConnect, UniCarb-DB). Machine learning algorithms can predict KDN’s roles in glycosylation patterns. Data validation should include manual curation and cross-referencing with structural databases (e.g., PDB, GlyTouCan). Statistical methods like PCA can reduce dimensionality in complex datasets .
Key Considerations for Experimental Design
- Reproducibility : Document buffer compositions, enzyme lots, and instrument calibration protocols .
- Data Contradictions : Use meta-analysis tools to compare published kinetic data, accounting for methodological heterogeneity .
- Ethical Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when depositing glycomics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
